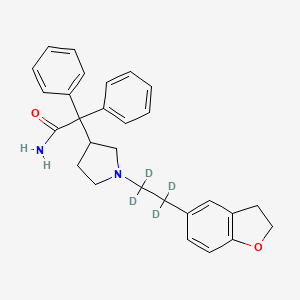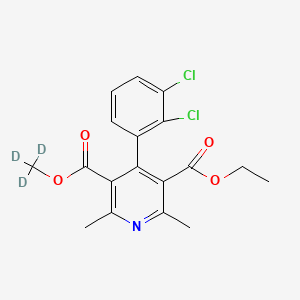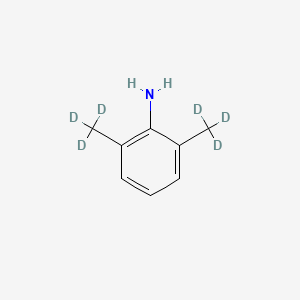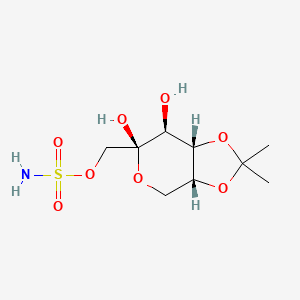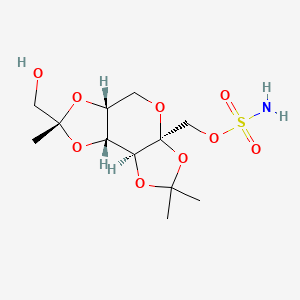
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) is a complex organic compound that likely contains a cyclohexane ring, a carbonitrile group (-C≡N), a hydroxy group (-OH), and an isopropyl group (-CH(CH3)2). The (1R,2S)-rel- notation indicates the relative configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the introduction of the isopropyl and hydroxy groups, and the formation of the carbonitrile group. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis
The structure of this compound would be determined by the arrangement of its atoms and the conformations of its cyclohexane ring. In general, substituents on cyclohexane rings prefer to be in equatorial positions to minimize steric strain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbonitrile group might undergo reactions such as hydrolysis, reduction, or nucleophilic substitution. The hydroxy group could be involved in reactions such as esterification or dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a polar hydroxy group and a polar carbonitrile group might increase its solubility in polar solvents .Safety And Hazards
Future Directions
properties
CAS RN |
108168-70-3 |
|---|---|
Product Name |
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) |
Molecular Formula |
C10H17NO |
Molecular Weight |
167.252 |
IUPAC Name |
(1R,2S)-1-hydroxy-2-propan-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H17NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h8-9,12H,3-6H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
NBWURZSRWYYFGI-UWVGGRQHSA-N |
SMILES |
CC(C)C1CCCCC1(C#N)O |
synonyms |
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



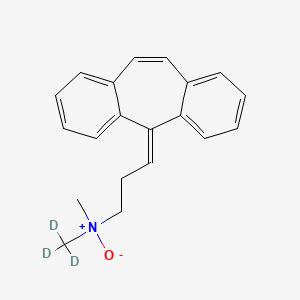


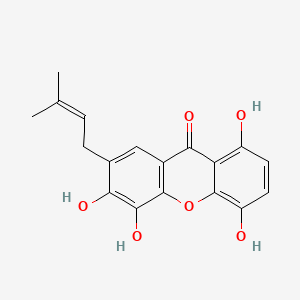
![(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-(trideuterio(113C)methyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B563389.png)
